6-Chloro-2-methoxypyridine-3-sulfonyl chloride
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Overview
Description
6-Chloro-2-methoxypyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, featuring a chloro group at the 6th position, a methoxy group at the 2nd position, and a sulfonyl chloride group at the 3rd position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 2-methoxypyridine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonylation step can be achieved using reagents like chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile
Temperature: Reactions are typically conducted at room temperature to moderate temperatures, depending on the specific reaction.
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
6-Chloro-2-methoxypyridine-3-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the modification of biological molecules for studying enzyme mechanisms and protein functions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The chloro and methoxy groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-sulfonyl chloride: Lacks the chloro group at the 6th position.
6-Chloro-2-methylpyridine-3-sulfonyl chloride: Has a methyl group instead of a methoxy group at the 2nd position.
3-Chlorosulfonyl-6-methoxypyridine: Similar structure but different substitution pattern.
Uniqueness
6-Chloro-2-methoxypyridine-3-sulfonyl chloride is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamide and sulfonate derivatives with specific functional group requirements.
Properties
IUPAC Name |
6-chloro-2-methoxypyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUKRCJUXXVSSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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